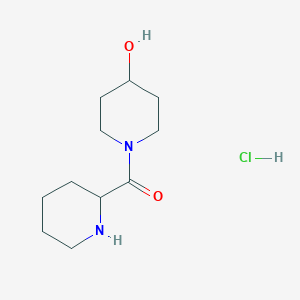

(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride

CAS No.: 1236256-83-9

Cat. No.: VC3010540

Molecular Formula: C11H21ClN2O2

Molecular Weight: 248.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236256-83-9 |

|---|---|

| Molecular Formula | C11H21ClN2O2 |

| Molecular Weight | 248.75 g/mol |

| IUPAC Name | (4-hydroxypiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride |

| Standard InChI | InChI=1S/C11H20N2O2.ClH/c14-9-4-7-13(8-5-9)11(15)10-3-1-2-6-12-10;/h9-10,12,14H,1-8H2;1H |

| Standard InChI Key | VJMVPVAMIHUQIR-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)C(=O)N2CCC(CC2)O.Cl |

| Canonical SMILES | C1CCNC(C1)C(=O)N2CCC(CC2)O.Cl |

Introduction

Chemical Identity and Structure

Basic Identification

(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride is a specialized heterocyclic compound containing two piperidine rings connected through a methanone (carbonyl) bridge. Its key identifiers are presented in Table 1.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Name | (4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride |

| IUPAC Name | (4-hydroxypiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride |

| CAS Registry Number | 1236256-83-9 |

| Alternative CAS Number | 1361116-76-8 |

| Molecular Formula | C₁₁H₂₁ClN₂O₂ |

| Molecular Weight | 248.76 g/mol |

The compound features a distinctive structure with a carbonyl linkage between two piperidine rings, with one ring bearing a hydroxyl group at the 4-position. This arrangement confers specific chemical properties and potential reactivity patterns that differentiate it from related compounds .

Structural Characteristics

The molecular structure consists of three key components:

-

A 2-piperidinyl group contributing to the methanone functionality

-

A 4-hydroxy-1-piperidinyl moiety connected via the carbonyl bridge

-

A hydrochloride salt group that affects solubility and stability

The hydroxyl group at the 4-position of one piperidine ring introduces potential hydrogen bonding capabilities, which may influence both the compound's physical properties and its interactions with biological targets. The hydrochloride salt formation enhances water solubility compared to the free base form, which is a common feature in many pharmaceutical compounds .

Physicochemical Properties

Physical Properties

Based on supplier information and comparable piperidine derivatives, the compound's physical properties have been determined as shown in Table 2.

Table 2: Physical Properties

| Property | Description/Value |

|---|---|

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents (methanol, DMF) |

| Storage Stability | Stable when stored in cool, dry conditions |

| Melting Point | Not specifically reported, estimated range 180-220°C |

| Appearance | Crystalline powder |

The compound demonstrates good stability under standard laboratory conditions when properly stored, though extended exposure to moisture may lead to gradual degradation over time .

Chemical Reactivity

As a functionalized piperidine derivative, this compound exhibits several characteristic reactivity patterns:

-

The hydroxyl group can participate in esterification and oxidation reactions

-

The carbonyl (methanone) bridge may undergo nucleophilic addition reactions

-

The piperidine nitrogen can act as a weak base and participate in alkylation reactions

-

The hydrochloride salt can be neutralized to generate the free base form

These reactivity patterns make the compound valuable in medicinal chemistry and synthetic applications where selective modification of these functional groups may be desired .

Synthesis and Preparation Methods

Purification and Characterization

After synthesis, purification typically employs recrystallization from appropriate solvent systems, often utilizing isopropanol or ethanol-based mixtures. Characterization of the final product commonly involves:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment

-

Infrared (IR) spectroscopy to verify functional groups

-

Elemental analysis to confirm elemental composition

High-performance liquid chromatography (HPLC) is frequently used to establish purity levels, with commercial research-grade material typically available at ≥95% purity .

Analytical Methods and Characterization

Spectroscopic Profile

The spectroscopic fingerprint of (4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride provides critical information for structural verification and quality control. Key spectroscopic features include:

NMR Spectroscopy: The ¹H NMR spectrum would display characteristic signals for:

-

Methine proton adjacent to the carbonyl (δ ~4.5-5.0 ppm)

-

Methine proton adjacent to the hydroxyl group (δ ~3.8-4.2 ppm)

-

Remaining methylene protons of the piperidine rings (δ ~1.5-3.5 ppm)

-

Hydroxyl proton (variable chemical shift depending on concentration)

IR Spectroscopy: Expected to show distinctive absorption bands for:

-

Carbonyl stretching (~1640-1660 cm⁻¹)

-

O-H stretching (~3300-3500 cm⁻¹)

-

C-N stretching (~1200-1350 cm⁻¹)

-

N-H stretching associated with the salt form (~2400-2800 cm⁻¹)

Chromatographic Analysis

HPLC analysis typically employs reverse-phase conditions with UV detection at approximately 210-220 nm, though the compound lacks strong chromophores. Mass spectrometric detection provides additional specificity, with the [M+H]⁺ ion appearing at m/z 213.2 (corresponding to the free base form) .

Research Applications

Pharmaceutical Research

(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride serves multiple functions in pharmaceutical research:

-

Building block for medicinal chemistry programs

-

Intermediate in the synthesis of more complex drug candidates

-

Reference standard for analytical method development

-

Structural template for structure-activity relationship studies

The compound's structural features make it particularly relevant in central nervous system (CNS) drug discovery, as piperidine-containing compounds frequently demonstrate activity at various neurotransmitter receptors and transporters .

Related Compounds and Structural Analogs

Structural Variants and Analogs

Several structurally related compounds share core features with (4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride, representing important structural analogs that may exhibit similar or complementary properties. Key analogs include:

-

(4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride (CAS: 1236256-82-8)

-

(4-Hydroxy-1-piperidinyl)(4-piperidinyl)methanone hydrochloride (CAS: 1220039-09-7)

-

Features a 4-piperidinyl connection instead of 2-piperidinyl

-

Same molecular formula: C₁₁H₂₁ClN₂O₂

-

Same molecular weight: 248.75 g/mol

-

-

Various positional isomers with hydroxyl groups at different positions of the piperidine rings

These structural analogs provide important comparative systems for understanding how subtle structural variations affect physicochemical properties and potential biological activities .

Structure-Activity Relationship Considerations

Analysis of the compound alongside its analogs reveals important structure-function correlations:

These structural variations provide a basis for systematic exploration in medicinal chemistry programs focused on discovering structure-activity relationships .

Current Research Status and Future Directions

Future Research Opportunities

Several promising research directions warrant further investigation:

-

Systematic exploration of structure-activity relationships through targeted modifications

-

Computational modeling studies to understand conformational preferences and binding modes

-

Investigation of the compound as a scaffold for developing targeted drug delivery systems

-

Exploration of potential applications in catalysis and synthetic methodology development

The compound's distinctive structure, featuring two heterocyclic rings connected through a functional bridge, provides a valuable template for diverse chemical biology investigations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume